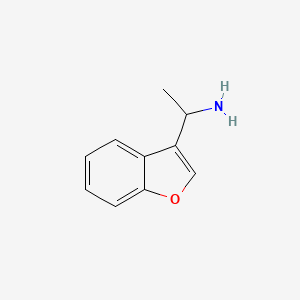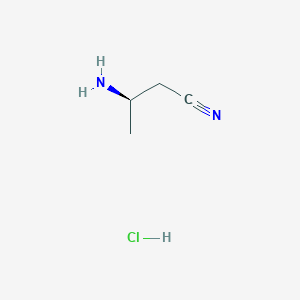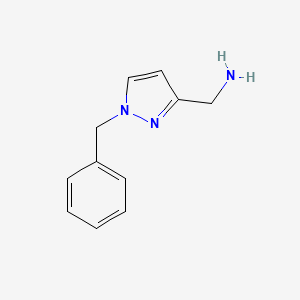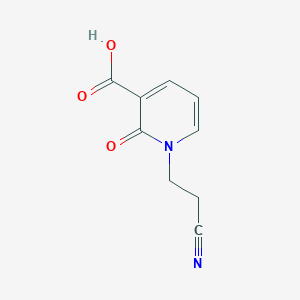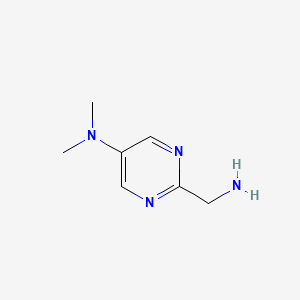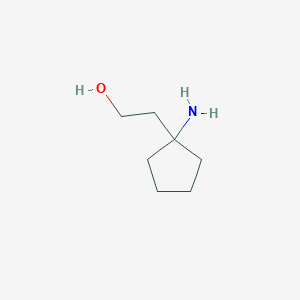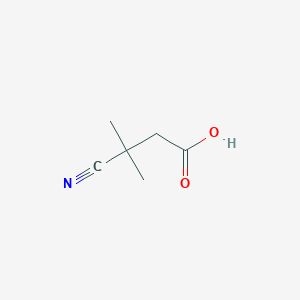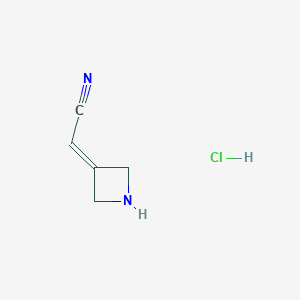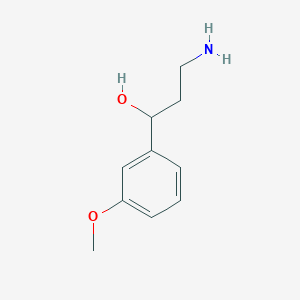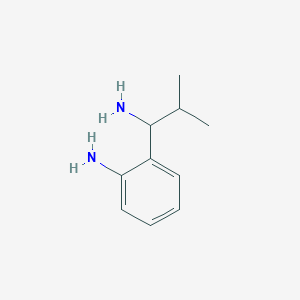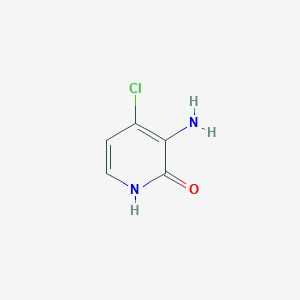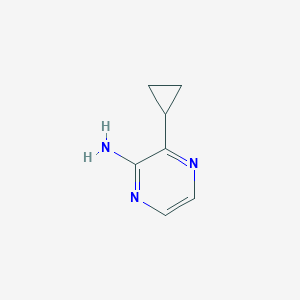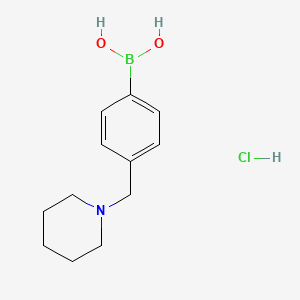
4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is C12H18BNO2.ClH . The InChI code is 1S/C12H18BNO2.ClH/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h4-7,15-16H,1-3,8-10H2;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride include a molecular weight of 255.55 g/mol. The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is involved in the synthesis of various compounds with potential biological activities. For instance, it has been used in the synthesis of di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates, which exhibited moderate to high antiosteoclast and osteoblast activity (G. S. Reddy et al., 2012). This indicates its potential application in the development of treatments for bone diseases.
Furthermore, it has been utilized in microwave-assisted syntheses, leading to compounds with antibacterial activity. For example, a study demonstrated the synthesis of piperidine-containing pyrimidine imines and thiazolidinones with appreciable yields and significant antibacterial properties (Ram C.Merugu et al., 2010).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of closely related compounds, such as 4-piperidinecarboxylic acid hydrochloride, have been characterized using single crystal X-ray diffraction and computational methods, providing insights into their molecular conformations and potential interactions in biological systems (M. Szafran et al., 2007).
Role in Drug Metabolism Studies
Research involving similar piperidine derivatives has explored their metabolism, identifying the enzymes responsible for their oxidative metabolism. Such studies are crucial for understanding the metabolic pathways of drugs and for the development of compounds with improved pharmacokinetic properties (Mette G. Hvenegaard et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
[4-(piperidin-1-ylmethyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2.ClH/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h4-7,15-16H,1-3,8-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCJJRQXPDMXAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCCCC2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



